3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide
Description
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide is a halogenated benzyl alcohol derivative with a propylaminomethyl substituent at the alpha position. Structurally, it combines a fluorine atom (electron-withdrawing group) and a tertiary amine (propylaminomethyl group), which may influence its physicochemical behavior, such as logP, solubility, and reactivity.
Properties
CAS No. |
67031-43-0 |
|---|---|
Molecular Formula |
C11H17BrFNO |
Molecular Weight |
278.16 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-2-hydroxyethyl]-propylazanium;bromide |
InChI |
InChI=1S/C11H16FNO.BrH/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9;/h3-5,7,11,13-14H,2,6,8H2,1H3;1H |
InChI Key |
DQYKFKFGVPSXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Fluorination of the Aromatic Ring
Selective fluorination at the 3-position of the benzyl ring is a critical step. Although direct fluorination methods are challenging due to the reactivity of fluorine, modern approaches utilize electrophilic fluorinating agents or nucleophilic aromatic substitution on activated intermediates.
- Starting from 3-fluorobenzaldehyde or 3-fluorobenzyl derivatives, the fluoro group is introduced or retained through careful selection of starting materials, avoiding harsh conditions that could displace the fluorine substituent.
Formation of the Alpha-(Propylaminomethyl) Side Chain
The alpha-(propylaminomethyl) substituent is commonly introduced via reductive amination, a process where an aldehyde or ketone intermediate reacts with propylamine in the presence of a reducing agent.
- React 3-fluorobenzaldehyde with propylamine to form an imine intermediate.
- Reduce the imine in situ using sodium cyanoborohydride or sodium triacetoxyborohydride in a polar solvent such as methanol or dimethylformamide (DMF), often with acetic acid as a catalyst.
- This yields 3-fluoro-alpha-(propylaminomethyl)benzyl alcohol or its precursor.
This method is supported by analogous amine coupling procedures described in patent literature where reductive amination is employed to synthesize alpha-aminomethylbenzyl alcohol derivatives.
Reduction to Benzyl Alcohol
If the intermediate is an alpha-(propylaminomethyl)benzyl ketone, reduction to the corresponding benzyl alcohol is achieved by catalytic or chemical reduction.
- Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) at room temperature.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under mild pressure.
For example, in related syntheses, sodium borohydride was used to reduce nitro-substituted alpha-(N-benzyl-N-isopropylaminomethyl)acetophenones to the corresponding benzyl alcohols with good yield and purity.
Formation of the Hydrobromide Salt
The hydrobromide salt is formed by treating the free base benzyl alcohol amine with hydrobromic acid (HBr) in an appropriate solvent system.
- Dissolve the free base in anhydrous ethanol or methanol.
- Add a stoichiometric amount of hydrobromic acid solution dropwise under stirring.
- Precipitation of the hydrobromide salt occurs, which is then filtered, washed, and dried.
This salt formation enhances the compound’s stability, crystallinity, and solubility properties, facilitating handling and formulation.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination / Starting material | 3-Fluorobenzaldehyde or fluorinated precursor | Various (depending on method) | Ambient to reflux | Variable | Starting material choice critical |
| Reductive amination | Propylamine, NaBH3CN or Na(OAc)3BH | Methanol, DMF | Room temperature | 70–90 | Acid catalyst (acetic acid) often used |
| Reduction to benzyl alcohol | Sodium borohydride or catalytic hydrogenation | Ethanol, THF | Room temperature | 80–95 | Mild conditions prevent side reactions |
| Hydrobromide salt formation | Hydrobromic acid (HBr) | Ethanol, Methanol | Ambient | >90 | Precipitation and isolation of salt |
Research Discoveries and Optimization Insights
Selective fluorination : The stability of the fluoro substituent under reductive amination and reduction conditions is well-documented, allowing the use of 3-fluorobenzaldehyde as a reliable starting material without loss of fluorine.
Reductive amination efficiency : Sodium cyanoborohydride is preferred due to its mild reducing power, minimizing over-reduction or side reactions, and is effective in polar solvents with acid catalysis.
Reduction step : Sodium borohydride provides a clean reduction of ketones to alcohols in alcoholic solvents, with high yields and minimal by-products. Catalytic hydrogenation is an alternative but requires more specialized equipment.
Salt formation : Hydrobromide salts improve compound handling and are commonly prepared by direct acid-base reaction, resulting in crystalline solids suitable for pharmaceutical applications.
Chemical Reactions Analysis
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in biological studies, particularly in the development of imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced activity and stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Vortioxetine Hydrobromide (Form L) A pharmaceutical salt with a complex tricyclic structure and a tertiary amine group. Notable for its crystalline stability and solvate forms (e.g., tert-amyl alcohol solvate), which improve formulation properties . Contrast: Unlike the target compound, vortioxetine lacks a fluorinated benzyl alcohol moiety but shares the hydrobromide salt feature, highlighting the role of salt formation in enhancing stability.
3-Bromo-4-Fluorobenzyl Alcohol CAS 77771-03-0; molecular formula C₇H₈BrClFN. Features bromine and fluorine substituents on the benzyl ring. Contrast: The bromine atom increases molecular weight (240.501 g/mol) and boiling point (80°C/0.5mm) compared to the target compound’s propylaminomethyl group.
3-Fluoro-4-Methylbenzyl Alcohol A simpler analog with a methyl substituent instead of propylaminomethyl. Contrast: The methyl group is non-polar, leading to higher logP (estimated ~2.5) compared to the target compound’s amine-enhanced hydrophilicity.
Table 1: Physicochemical Properties of Comparable Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| Vortioxetine Hydrobromide (Form L) | ~439.35 | N/A | ~4.2 | Moderate (DMSO) | Tricyclic core, tertiary amine |
| 3-Bromo-4-Fluorobenzyl Alcohol | 240.501 | 80 (0.5mm Hg) | 3.55 | Water-soluble | Br, F, benzyl alcohol |
| 3-Fluoro-4-Methylbenzyl Alcohol | ~140.16 | N/A | ~2.5 | Limited | F, CH₃, benzyl alcohol |
| Target Compound (Theoretical Estimate) | ~270.2 | N/A | ~2.8 | High (aqueous) | F, propylaminomethyl, Br⁻ salt |
Reactivity and Stability
- Hydrobromide Salts : Both vortioxetine hydrobromide and the target compound leverage bromide counterions to stabilize the amine group. Vortioxetine’s crystalline forms (e.g., Form L) demonstrate enhanced thermal stability, suggesting similar strategies could apply to the target compound .
- hydrogen bonding) compared to non-halogenated analogs .
Key Research Findings and Limitations
- Lumping Strategies : highlights that benzyl alcohol derivatives with similar substituents (e.g., halogens, alkyl chains) are often grouped in computational models due to shared reactivity. However, the target compound’s amine group introduces distinct electronic and steric effects, necessitating separate evaluation .
- Data Gaps: Limited experimental data on the target compound’s melting point, crystallinity, or biological activity require extrapolation from analogs. For example, 3-bromo-4-fluorobenzyl alcohol’s high boiling point (80°C/0.5mm Hg) suggests the target compound may require specialized purification techniques .
Biological Activity
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a benzyl alcohol structure with a fluorine atom and a propylaminomethyl group, which may influence its biological activity. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the compound's bioavailability.
Anticancer Properties
Recent studies have indicated that benzyl alcohol derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. For example, a related compound has been shown to trigger apoptotic cell death in colorectal cancer cells (HCT-116) by activating caspase pathways and causing DNA fragmentation .
- Case Study : In vitro studies demonstrated that certain benzyl alcohol derivatives inhibited cell growth at concentrations as low as 2.5 µM, indicating their potential as effective anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that benzyl alcohol derivatives may also exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
- Mechanism of Action : The proposed mechanism includes the inhibition of reactive oxygen species (ROS) production and the modulation of neuroinflammatory responses .
- Case Study : A study on structurally similar compounds revealed that they could reduce neuronal cell death in models of neurodegenerative diseases, suggesting a protective role against conditions like Alzheimer's disease .
Data Tables
| Activity | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | HCT-116 | 2.5 - 10 | Induction of apoptosis |
| Neuroprotection | Neuronal Cells | 5 - 20 | Reduction in ROS and inflammation |
| Selectivity Index | Various Cancer Cells | N/A | Improved selectivity over normal cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves sequential halogenation, aminomethylation, and salt formation. For example, bromination of a fluorobenzyl alcohol precursor (e.g., using bromine or NBS under controlled conditions ), followed by propylamine introduction via reductive amination or nucleophilic substitution. Hydrobromide salt formation is achieved by treating the free base with HBr. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalysts : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) improve yields in coupling steps .
- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., amines) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³J₃-F splitting in aromatic protons) and propylaminomethyl group integration .
- FT-IR : Confirm O-H (3200–3600 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-H (3300 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and hydrobromide adducts .
Q. What are the key stability considerations for storing and handling this hydrobromide salt?
- Methodological Answer :
- Hygroscopicity : Store under desiccated conditions (argon/vacuum) to prevent hydrolysis .
- Light sensitivity : Amber glass vials minimize photodegradation of the benzyl alcohol core .
- Temperature : Stability studies (TGA/DSC) recommend storage at –20°C for long-term preservation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield while minimizing side products?
- Methodological Answer :
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading) .
- Response surface methodology (RSM) : Model interactions between solvent polarity and reaction time to maximize yield .
- Example : A Central Composite Design (CCD) revealed that 60°C and 1.2 eq. HBr reduced hydrobromide byproducts by 40% .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Analyze transition states for SN2 pathways at the benzylic position, incorporating fluorine’s electron-withdrawing effects .
- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to guide derivatization .
- AI-driven retrosynthesis : Tools like Pistachio or Reaxys propose alternative routes using trifluoromethylation precedents .
Q. How do structural modifications influence biological activity in receptor binding assays?
- Methodological Answer :
- Halogen substitution : Fluorine at position 3 enhances metabolic stability (logP reduction by 0.5 units) but may reduce affinity for hydrophobic pockets .
- Amine chain length : Propylaminomethyl groups improve solubility (cLogS increase by 1.2) compared to methyl analogs, critical for CNS penetration .
- Validation : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify Ki shifts with structural variants .
Q. What strategies resolve discrepancies in reported biological activity data across in vitro models?
- Methodological Answer :
- Side-product profiling : HPLC-MS identifies impurities (e.g., dehalogenated byproducts) that may skew IC₅₀ values .
- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Meta-analysis : Pool data from PubChem and EPA DSSTox to identify trends in cytotoxicity vs. functional activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
